molecular formula C18H18N4O2 B2640043 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-01-2

5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2640043
CAS No.: 338751-01-2
M. Wt: 322.368
InChI Key: XVTIFWRJKFWLSM-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by:

  • A pyrazol-3-one core (a five-membered ring with two adjacent nitrogen atoms and a ketone group).
  • Substituents: 5-Ethoxy group: An electron-donating alkoxy substituent. 2-Phenyl group: An aromatic ring providing steric bulk and hydrophobic interactions.

Properties

IUPAC Name

5-ethoxy-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-17-16(13-20-12-14-7-6-10-19-11-14)18(23)22(21-17)15-8-4-3-5-9-15/h3-11,13,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISGKIOKJQXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Aldol Condensation: The pyrazolone core undergoes an aldol condensation with 3-pyridinylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolone ring or the pyridinylmethyl group, potentially yielding various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Reduced derivatives of the pyrazolone or pyridinylmethyl groups.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Key Features Molecular Weight Notable Data Reference
Target Compound 5-Ethoxy, 2-phenyl, 4-(3-pyridinylmethylamino)methylene Pyridine ring enhances solubility and potential CNS activity. ~338.37 (calculated) Limited experimental data; inferred properties based on substituents.
5-Methyl-2-phenyl-4-[(4-(dimethylamino)phenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 5-Methyl, 4-(dimethylaminobenzylidene) Electron-rich dimethylamino group increases polarity. 274.27 Melting point: 130°C; IR: 1721 cm⁻¹ (C=O) .
4,4-Dibromo-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4,4-Dibromo, 5-methyl Halogen substituents enhance electrophilicity and antifungal activity. 329.97 Notable fungicidal activity .
2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl, triazole-methyl group Fluorine and triazole improve metabolic stability. 407.42 Bioactivity not specified; structural similarity to kinase inhibitors .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy group (electron-donating) contrasts with halogenated derivatives (electron-withdrawing), which may reduce reactivity but improve stability .
  • Aromatic vs.

Insights :

  • The target compound likely requires a Schiff base condensation between 5-ethoxy-2-phenylpyrazol-3-one and 3-pyridinylmethylamine under acidic or thermal conditions.
  • High yields (>90%) are achievable in analogous condensations, as seen in triazole derivatives .

Comparison :

  • The pyridine ring in the target compound differentiates it from purely phenyl-substituted derivatives, suggesting unique binding to neuronal or microbial targets.
  • Ethoxy and Schiff base groups may improve blood-brain barrier permeability compared to polar analogues like TSE .

Biological Activity

5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with significant potential in biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-ethoxy-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one
  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 338751-01-2

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyrazolone Core : Condensation of ethyl acetoacetate with phenylhydrazine.
  • Aldol Condensation : Reaction with 3-pyridinylmethylamine in the presence of a base.

This synthetic route allows for the introduction of various functional groups, enhancing the compound's versatility in biological applications .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer and autoimmune diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Antioxidant Effects : Some derivatives of pyrazolone compounds have shown antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems .

The mechanism by which this compound exerts its effects involves:

  • Binding to Active Sites : The structural characteristics allow it to interact with various molecular targets, potentially modulating their activity.
  • Inhibition of Pathways : By inhibiting enzymes like DHODH, the compound can interfere with critical metabolic pathways involved in cellular proliferation and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrazolone derivatives is useful:

Compound NameStructureKey Activity
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)StructureAntioxidant, Antimicrobial
2-(4-benzyl)-3-(ethoxy)-5-methylpyrazoleStructureDHODH Inhibition

This table highlights the diversity within pyrazolone compounds and their respective biological activities.

Case Studies

  • Inhibition of DHODH : A study demonstrated that derivatives similar to 5-ethoxy-2-phenyl compounds effectively inhibited DHODH in vitro, showing promise as immunosuppressive agents .
  • Antimicrobial Testing : In a series of tests against various bacterial strains, certain pyrazolone derivatives exhibited notable antibacterial effects, suggesting potential therapeutic applications in infectious diseases .

Q & A

Basic: What are the key strategies for synthesizing 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one?

Answer:
Synthesis typically involves multi-step protocols, including:

  • Core formation : Construct the pyrazol-3-one core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions .
  • Functionalization : Introduce the ethoxy group via nucleophilic substitution and the [(3-pyridinylmethyl)amino]methylene moiety via Mannich-like reactions or Schiff base formation (e.g., using 3-pyridinylmethylamine and aldehydes) .
  • Purification : Recrystallize intermediates from ethanol-DMF mixtures (1:1 v/v) to enhance purity .
    Critical parameters : Monitor reaction pH and temperature to avoid side products like over-alkylation or hydrolysis.

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.1 ppm for OCH2_2) and imine protons (δ ~8.5 ppm) .
  • X-ray crystallography : Resolve the Z/E configuration of the methyleneamino group and assess intramolecular hydrogen bonding (e.g., N–H···O interactions) .
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and imine (C=N, ~1600 cm1^{-1}) stretches to verify core integrity .

Advanced: How can computational modeling aid in predicting the compound’s reactivity and bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by aligning the pyridinylmethyl group in hydrophobic pockets and the pyrazol-3-one core in catalytic sites .
  • ADMET profiling : Use tools like SwissADME to predict solubility (LogP ~2.5) and metabolic stability, guiding in vitro assay design .

Advanced: How should researchers address discrepancies in solubility data across studies?

Answer:

  • Orthogonal validation : Compare solubility in polar (e.g., DMSO) vs. semi-polar (e.g., ethanol) solvents using HPLC-UV and gravimetric analysis .
  • pH-dependent studies : Adjust buffer systems (pH 3–9) to mimic physiological conditions, as the pyridinyl group’s basicity (pKa ~4.5) significantly affects solubility .
  • Documentation : Report solvent purity, temperature, and agitation methods to standardize data .

Advanced: What experimental designs are optimal for evaluating biological activity?

Answer:

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50_{50} values for enzyme inhibition or receptor binding .
  • Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls (e.g., DMSO) to validate assay specificity .
  • Split-plot designs : For multi-factor studies (e.g., temperature/pH effects), apply randomized block designs with replicates to minimize bias .

Advanced: How can degradation pathways be mapped to improve compound stability?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed imine or oxidized pyridine) and propose pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize samples for long-term storage .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., CuI) to improve yields in cross-coupling steps .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance to explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may antagonize the parent compound’s activity .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to assess bioavailability in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.